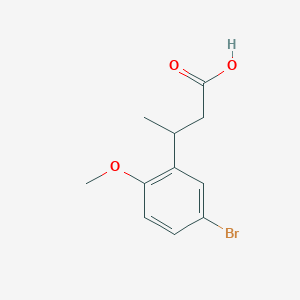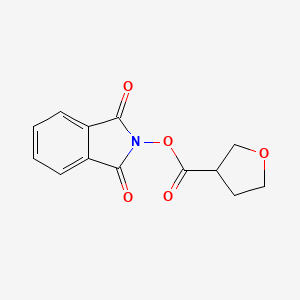
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate: is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate can be synthesized through a condensation reaction involving an aromatic primary amine and a maleic anhydride derivative . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the efficient construction of complex heterocyclic structures, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and treatments for various diseases .
Medicine: The compound’s potential as a therapeutic agent has led to its investigation in the field of medicinal chemistry. Researchers are exploring its use in the treatment of cancer, infectious diseases, and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus and carbonyl groups, making it structurally related to 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate.
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate:
Uniqueness: this compound stands out due to its unique combination of an isoindoline nucleus and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
2127881-32-5 |
|---|---|
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) oxolane-3-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-9-3-1-2-4-10(9)12(16)14(11)19-13(17)8-5-6-18-7-8/h1-4,8H,5-7H2 |
InChI 键 |
JNYDZIWMKNMTSZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


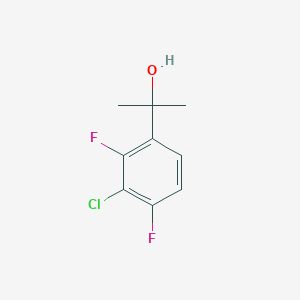
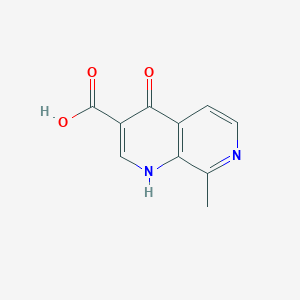
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)

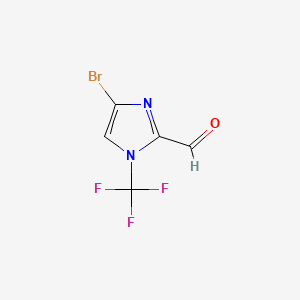
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
aminehydrochloride](/img/structure/B13579397.png)
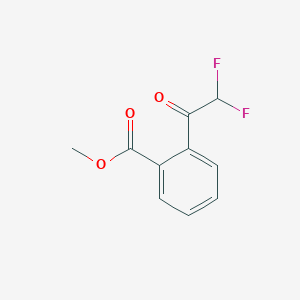
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
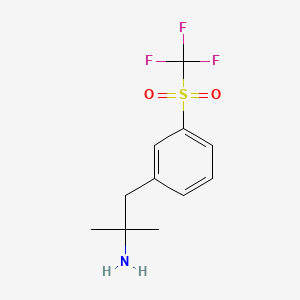


![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
